4,4-Dimethyl-3-thiosemicarbazide

Description

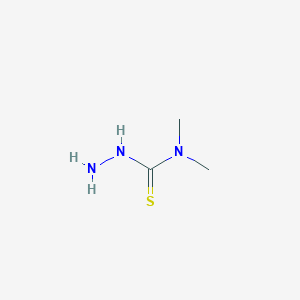

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPHVJQWZFNNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369978 | |

| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-58-5 | |

| Record name | 6926-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1-dimethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4-dimethyl-3-thiosemicarbazide, a key intermediate in the development of various pharmaceutical compounds and other bioactive molecules. This document details the core synthetic strategies, provides experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural motif of this compound makes it a valuable building block in medicinal chemistry, particularly for the synthesis of thiosemicarbazones, which are known to exhibit potent and selective therapeutic effects. This guide outlines two principal pathways for the synthesis of this important intermediate.

Core Synthesis Pathways

Two primary and chemically robust pathways for the synthesis of this compound have been identified:

-

Pathway 1: From Dimethylamine (B145610), Carbon Disulfide, and Hydrazine (B178648). This method involves the formation of a dithiocarbamate (B8719985) intermediate from dimethylamine and carbon disulfide, which is then reacted with hydrazine.

-

Pathway 2: From 1,1-Dimethylhydrazine (B165182) and a Thiocyanate (B1210189) Salt. This approach is analogous to the classical synthesis of thiosemicarbazides, where the corresponding hydrazine is reacted with a source of thiocyanic acid.

The following sections provide detailed experimental protocols and data for each pathway.

Pathway 1: Synthesis from Dimethylamine, Carbon Disulfide, and Hydrazine

This pathway is a multi-step, one-pot synthesis that is analogous to the established synthesis of 4-alkylthiosemicarbazides. It proceeds via the in-situ formation of a dithiocarbamate salt, which is subsequently reacted with hydrazine.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of related 4-alkylthiosemicarbazides.

Step 1: Formation of the Dithiocarbamate Intermediate

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add dimethylamine and a suitable tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Cool the mixture and add carbon disulfide dropwise while maintaining the temperature below 30°C with external cooling.

-

Stir the mixture for an additional 2-3 hours at room temperature to ensure the complete formation of the dithiocarbamate intermediate.

Step 2: Reaction with Hydrazine

-

To the dithiocarbamate mixture, add hydrazine hydrate.

-

Heat the reaction mixture to reflux (approximately 89-92°C) and maintain for 2-3 hours.

-

After the reaction is complete, distill off the tertiary amine base.

-

Cool the remaining reaction mixture to 15°C with stirring to induce crystallization of the product.

-

Isolate the this compound crystals by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactants | ||

| Dimethylamine | 1.0 eq | |

| Carbon Disulfide | 1.0 eq | |

| N,N-diisopropylethylamine | 1.0 eq | Other tertiary amine bases can be used. |

| Hydrazine Hydrate | 1.0 - 1.2 eq | |

| Reaction Conditions | ||

| Dithiocarbamate Formation Temp. | < 30°C | |

| Hydrazinolysis Temperature | 89 - 92°C (Reflux) | |

| Reaction Time | 4 - 6 hours (total) | |

| Yield | 70 - 80% (estimated) | Based on similar syntheses. |

Logical Workflow Diagram

Pathway 2: Synthesis from 1,1-Dimethylhydrazine and Thiocyanate

This pathway offers a more direct route to this compound, leveraging the nucleophilic nature of 1,1-dimethylhydrazine to react with a thiocyanate salt, which acts as a source of thiocyanic acid in situ.

Experimental Protocol

The following protocol is based on general methods for the synthesis of thiosemicarbazides from hydrazines and thiocyanates.

-

Prepare an aqueous solution of 1,1-dimethylhydrazine sulfate (B86663) (or another salt).

-

Neutralize the solution to a pH of 6-7 with an aqueous solution of a base (e.g., sodium hydroxide).

-

Add ammonium (B1175870) thiocyanate or potassium thiocyanate to the neutralized solution.

-

Add an equal volume of a suitable organic solvent for azeotropic dehydration (e.g., toluene).

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus. This in-situ generation of methyl hydrazine thiocyanate is followed by its thermal rearrangement.

-

Continue refluxing for 2-3 hours after all water has been removed.

-

Remove the organic solvent by steam distillation or under reduced pressure.

-

Cool the remaining aqueous solution to induce crystallization.

-

Filter the crystals, wash with cold water, and dry to obtain this compound.

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactants | ||

| 1,1-Dimethylhydrazine Sulfate | 1.0 eq | |

| Ammonium/Potassium Thiocyanate | 1.1 - 1.2 eq | |

| Sodium Hydroxide | As needed for pH 6-7 | |

| Reaction Conditions | ||

| Solvent | Water/Toluene | For azeotropic dehydration. |

| Reaction Temperature | Reflux | |

| Reaction Time | 2 - 3 hours (post-dehydration) | |

| Yield | 75 - 85% (estimated) | Based on similar syntheses. |

Reaction Pathway Diagram

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4,4-Dimethyl-3-thiosemicarbazide

Introduction

This compound is an alkyl derivative of thiosemicarbazide, a class of compounds recognized for their versatile applications in synthesis and their interesting biological activities.[1][2] As a chemical intermediate, it serves as a crucial building block for the synthesis of various organic compounds, including heterocyclic structures and thiosemicarbazones, which are investigated for a range of pharmacological properties.[3][4][5] This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential applications of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for understanding its behavior in various chemical and biological systems. The compound typically appears as a white to light beige or almost white crystalline powder.[6]

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₉N₃S | [7][8] |

| Molecular Weight | 119.19 g/mol | [9][10] |

| CAS Number | 6926-58-5 | [1][7][8][9] |

| Appearance | White to light beige crystals/powder | [6] |

| Melting Point | 153 °C (decomposes) | [1][7] |

| Boiling Point | 171.3 °C at 760 mmHg | [7] |

| Density | 1.159 g/cm³ | [7] |

| Flash Point | 57.4 °C | [7] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C (Predicted) | [7] |

| Refractive Index | 1.577 | [7] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source |

| Water Solubility | Slightly soluble | [1][6] |

| LogP | 0.38740 | [7] |

| pKa | 11.47 ± 0.70 (Predicted) | [6] |

| Topological Polar Surface Area | 73.4 Ų | [6] |

Spectral Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.[1] Key spectral data are provided below.

Table 3: Spectroscopic Information

| Technique | Details |

| ¹H NMR | Spectrum available in DMSO-d6 and CDCl₃.[7][10][11] |

| ¹³C NMR | Spectrum available in CDCl₃.[6][7] |

| Infrared (IR) | Spectra available as KBr disc or nujol mull.[6][7][12][13] |

| Mass Spectrometry | Mass spectrum data is available.[6][7] |

Experimental Protocols

Synthesis of this compound Derivatives (Thiosemicarbazones)

This compound is a key reactant in the synthesis of thiosemicarbazones, often through a condensation reaction with aldehydes or ketones.[14] A general procedure for the synthesis of salicylaldehyde (B1680747) thiosemicarbazones is described below, based on published methodologies.[3]

Objective: To synthesize substituted salicylaldehyde thiosemicarbazones via a condensation reaction.

Materials:

-

This compound

-

Substituted salicylaldehydes

-

Ethanol (or other suitable solvent like 1-butanol)[14]

-

Glacial acetic acid (catalyst)[14]

Methodology:

-

Dissolution: Dissolve this compound in a suitable volume of hot ethanol. In a separate vessel, dissolve an equimolar amount of the substituted salicylaldehyde in the same solvent.

-

Reaction: Add the this compound solution to the aldehyde solution.

-

Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid, to the mixture to facilitate the condensation reaction.[14]

-

Reflux: Heat the reaction mixture to reflux for a period of 2 to 3 hours.[14] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture. The resulting solid product (thiosemicarbazone) may precipitate out of the solution.

-

Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DCM) to yield the final thiosemicarbazone derivative.[9][14]

References

- 1. This compound | 6926-58-5 [chemicalbook.com]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(6926-58-5) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound(6926-58-5) IR Spectrum [m.chemicalbook.com]

- 14. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4-Dimethyl-3-thiosemicarbazide (CAS: 6926-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-3-thiosemicarbazide is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its role as a precursor to bioactive thiosemicarbazone derivatives. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a visualization of a key signaling pathway modulated by its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and application of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6926-58-5 | [2] |

| Molecular Formula | C₃H₉N₃S | [2] |

| Molecular Weight | 119.19 g/mol | [2] |

| Melting Point | 153 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in water | [1] |

| Purity | >98.0% (Typical) |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of dimethylthiocarbamoyl chloride with hydrazine (B178648) monohydrate. The resulting compound is often used as a precursor for the synthesis of various thiosemicarbazone derivatives, which have shown a wide range of biological activities.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Dimethylthiocarbamoyl chloride

-

Hydrazine monohydrate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethylthiocarbamoyl chloride (1.0 equivalent) in ethanol.

-

Slowly add hydrazine monohydrate (1.0 equivalent) to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature until the consumption of the dimethylthiocarbamoyl chloride is confirmed (e.g., by thin-layer chromatography).

-

Once the reaction is complete, remove the solvent in vacuo to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product under vacuum to yield a white to off-white solid.

Experimental Protocol: Synthesis of Salicylaldehyde (B1680747) Thiosemicarbazone Derivatives

This compound is a key building block for synthesizing thiosemicarbazone derivatives. This protocol outlines the synthesis of salicylaldehyde thiosemicarbazones.[3][4]

Materials:

-

This compound

-

Substituted salicylaldehydes

-

Ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add the desired substituted salicylaldehyde (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.[5]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its thiosemicarbazone derivatives have demonstrated significant biological activities, including anticancer and antimicrobial properties.[6][7]

Anticancer Activity and Modulation of the STAT3 Signaling Pathway

A prominent derivative, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has been shown to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[8] Dp44mT's mechanism of action is believed to involve iron depletion.[8] The inhibition of STAT3 phosphorylation at Tyr705 leads to a decrease in STAT3 dimerization, its nuclear translocation, and the subsequent downregulation of its target genes, including cyclin D1, c-myc, and Bcl-2.[8] Furthermore, Dp44mT has been observed to decrease the activation of upstream kinases such as Src and cAbl.[8]

Caption: Inhibition of the STAT3 signaling pathway by Dp44mT.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Remove the medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antibacterial activity.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

This compound derivative (test compound)

-

DMSO

-

Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the bacterial growth medium.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow and Logical Relationships

The development and evaluation of novel bioactive compounds derived from this compound typically follow a structured workflow.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Item - Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4,4-Dimethyl-3-thiosemicarbazide. This compound serves as a significant building block in the development of therapeutic agents, particularly thiosemicarbazones with demonstrated biological activities.

Molecular Identity and Physicochemical Properties

This compound, an alkyl derivative of thiosemicarbazide, is a white to light beige crystalline solid.[1] Its fundamental molecular and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₃H₉N₃S | [1][2] |

| Molecular Weight | 119.19 g/mol | [2] |

| CAS Number | 6926-58-5 | [2] |

| Melting Point | 153 °C (decomposes) | |

| SMILES String | CN(C)C(=S)NN | |

| InChI Key | FCPHVJQWZFNNKD-UHFFFAOYSA-N | |

| Solubility | Slightly soluble in water | [1] |

| Appearance | White to light beige crystals | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 73.4 Ų | [1] |

Structural Elucidation Data

2.1. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for the structural confirmation of this compound.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 500 MHz) | The spectrum is available but detailed peak assignments require access to spectral databases.[4] Generally, one would expect signals corresponding to the N-H and C-H protons. |

| ¹³C NMR (CDCl₃) | Spectral data is available, which would show peaks for the two distinct carbon environments: the methyl carbons and the thiocarbonyl carbon.[1][5] |

| FTIR (KBr disc) | Characteristic peaks for N-H, C-H, C=S, and N-N stretching and bending vibrations are expected.[6][7][8][9] |

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route involves the reaction of dimethylthiocarbamoyl chloride with hydrazine (B178648) monohydrate.[10]

Materials:

-

Dimethylthiocarbamoyl chloride

-

Hydrazine monohydrate

Procedure:

-

Dissolve dimethylthiocarbamoyl chloride (1.3 mmol) in ethanol (3 ml).

-

Add hydrazine monohydrate (1.3 mmol) to the solution.

-

Stir the mixture at room temperature until the acid chloride is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

3.2. Structural Analysis Protocols

3.2.1. X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol).[11]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

3.2.2. NMR Spectroscopy

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[12] Standard pulse sequences are used for data acquisition.[13]

-

Data Processing: The obtained free induction decay (FID) is Fourier-transformed to yield the NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.3. FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum.

Logical Workflow: Synthesis and Application

This compound is a key intermediate in the synthesis of biologically active thiosemicarbazones. The following diagram illustrates this logical workflow.

Caption: Synthesis and application workflow of this compound.

Biological Relevance and Mechanism of Action of Derivatives

While this compound itself is primarily a synthetic intermediate, its thiosemicarbazone derivatives have garnered significant interest in drug development. A prominent example is di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), which has demonstrated potent and selective anti-tumor activity.[14][15]

The mechanism of action for derivatives like Dp44mT is multifaceted. One key mechanism involves overcoming multidrug resistance in cancer cells. Dp44mT is transported by the P-glycoprotein (Pgp) drug pump located on lysosomes, leading to its accumulation within these organelles.[16] This lysosomal targeting enhances the cytotoxicity of Dp44mT in drug-resistant cancer cells.[16] The anti-cancer activity of these thiosemicarbazones is also linked to their ability to chelate metal ions, which can disrupt various cellular processes.[17] Furthermore, derivatives of this compound have been investigated for their potential as antibacterial agents and as inhibitors of the main protease of SARS-CoV-2.[18]

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6926-58-5 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(6926-58-5) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(6926-58-5) IR Spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(6926-58-5) 1H NMR [m.chemicalbook.com]

- 13. westmont.edu [westmont.edu]

- 14. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 4,4-Dimethyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4-Dimethyl-3-thiosemicarbazide, a versatile compound with applications in organic synthesis and potential pharmacological activities. This document details its characteristic spectral data, outlines the experimental protocols for obtaining this information, and visualizes relevant chemical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a valuable reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 400 | 3.15 | s | -N(CH₃)₂ |

| 4.45 | br s | -NH₂ | |||

| 7.26 | br s | -NH- | |||

| ¹H | DMSO-d₆ | 400 | 3.08 | s | -N(CH₃)₂ |

| 4.60 | br s | -NH₂ | |||

| 8.85 | br s | -NH- | |||

| ¹³C | CDCl₃ | Not Specified | 41.5 | - | -N(CH₃)₂ |

| 181.2 | - | C=S |

Table 2: Vibrational Spectroscopy Data

| Technique | Medium | Selected Peak Positions (cm⁻¹) | Assignment |

| FT-IR | KBr disc | ~3300-3400 | N-H stretching (asymmetric and symmetric) |

| ~2900-3000 | C-H stretching | ||

| ~1600 | N-H bending | ||

| ~1500 | C-N stretching | ||

| ~800-900 | C=S stretching | ||

| Raman | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of dimethylthiocarbamoyl chloride with hydrazine (B178648) monohydrate.[1]

Materials:

-

Dimethylthiocarbamoyl chloride

-

Hydrazine monohydrate

Procedure:

-

Dimethylthiocarbamoyl chloride (1.3 mmol) and hydrazine monohydrate (1.3 mmol) are combined in ethanol (3 ml).[1]

-

The mixture is stirred at room temperature until the acid chloride is consumed, which can be monitored by thin-layer chromatography (TLC).[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2]

-

Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3]

-

Tetramethylsilane (TMS) is commonly used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectra are often obtained using the KBr disc method.[4]

-

A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Raman spectra can provide complementary information to FT-IR, particularly for symmetric vibrations.

-

The solid sample is placed in a suitable holder and irradiated with a monochromatic laser source.

-

The scattered light is collected and analyzed to generate the Raman spectrum.

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectra are recorded on a spectrophotometer, typically in the range of 200-800 nm.

-

The compound is dissolved in a suitable solvent, such as ethanol or methanol, to a known concentration.

-

The solution is placed in a quartz cuvette for analysis.

Potential Biological Activity and Signaling

Thiosemicarbazides and their derivatives have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[5][6] The mechanism of action for many thiosemicarbazone derivatives, which can be formed from this compound, often involves the chelation of metal ions that are essential for the function of various enzymes in pathogenic organisms. For instance, they can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.

Recent studies have also explored the potential of thiosemicarbazone derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[7][8] This inhibition would disrupt the viral replication cycle.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound(6926-58-5) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. guidechem.com [guidechem.com]

- 5. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 6. ajchem-b.com [ajchem-b.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Item - Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Medicinal Chemistry Potential of 4,4-Dimethyl-3-thiosemicarbazide: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide (B42300) scaffold has long been a subject of intense interest in medicinal chemistry, owing to its versatile coordination chemistry and broad spectrum of biological activities. Among its numerous derivatives, 4,4-Dimethyl-3-thiosemicarbazide serves as a crucial building block for the synthesis of potent therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a particular focus on their potential applications in oncology, infectious diseases, and virology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of various biologically active compounds. A common synthetic route involves the reaction of dimethylthiocarbamoyl chloride with hydrazine (B178648) monohydrate.[1] The resulting this compound can then be further reacted with various aldehydes and ketones to produce a diverse library of thiosemicarbazone derivatives.

One of the most extensively studied derivatives is di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), which is synthesized by the condensation of this compound with di-2-pyridylketone. The synthesis of thiosemicarbazones, in general, is a straightforward condensation reaction, often carried out in a suitable solvent like ethanol (B145695) with catalytic amounts of acid.[2]

General Synthesis of Thiosemicarbazones from this compound

General synthesis of thiosemicarbazone derivatives.

Anticancer Applications

The most significant therapeutic potential of this compound derivatives, particularly Dp44mT, has been demonstrated in the field of oncology. Dp44mT exhibits potent and selective antiproliferative activity against a wide range of cancer cell lines, often at nanomolar concentrations.

Quantitative Anticancer Activity of Dp44mT

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dp44mT against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 48 ± 9 | [3] |

| K/VP.5 (Etoposide-resistant) | Chronic Myelogenous Leukemia | 60 ± 12 | [3] |

| HL-60 | Promyelocytic Leukemia | 2 - 9 | [4] |

| MCF-7 | Breast Cancer | 2 - 9 | [4] |

| HCT116 | Colorectal Cancer | 2 - 9 | [4] |

| U87 | Glioblastoma | <100 | [5] |

| U251 | Glioblastoma | <100 | [5] |

| HT29 | Colorectal Cancer | >1000 | [5] |

Mechanism of Anticancer Action

The anticancer activity of Dp44mT is multifactorial and involves the chelation of metal ions, generation of reactive oxygen species (ROS), and disruption of critical cellular pathways.

A key mechanism of Dp44mT-induced cell death involves the targeting of lysosomes. Dp44mT, particularly when complexed with copper, accumulates in lysosomes.[6] This leads to lysosomal membrane permeabilization, releasing cathepsins into the cytosol and triggering apoptosis.[6][7] Furthermore, Dp44mT impairs the autophagic process by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of cellular waste and contributing to cell death.[7]

Dp44mT-mediated lysosomal disruption and autophagy inhibition.

Dp44mT has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[8] This inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] The modulation of this pathway contributes to the overall cytotoxic effect of Dp44mT.

Dp44mT's effect on the AMPK-mTORC1-TFEB axis.

Antimicrobial Applications

Thiosemicarbazide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. While specific data for this compound is limited, studies on its derivatives and other thiosemicarbazones provide a strong rationale for their potential as antimicrobial agents.

Antibacterial Activity

Several studies have reported the antibacterial activity of thiosemicarbazide derivatives against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes, such as topoisomerase IV.[9]

The following table presents the minimum inhibitory concentration (MIC) values for some thiosemicarbazide derivatives against Staphylococcus aureus.

| Compound | Strain | MIC (µg/mL) | Reference |

| 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide | S. aureus (clinical strains) | 64 | [9] |

| 4-benzoyl-1-(indol-2-oyl) thiosemicarbazide | S. aureus (clinical strains) | 8-32 | [9] |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 25923 | 62.5 | |

| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 62.5 |

Antifungal Activity

Thiosemicarbazide derivatives have also shown significant potential as antifungal agents, particularly against Candida species. The mechanism of antifungal action is thought to involve the chelation of metal ions essential for fungal growth and the inhibition of fungal enzymes.

The table below lists the MIC values of various thiosemicarbazide derivatives against Candida species.

| Compound Series/Name | Fungal Strain | MIC Range (µg/mL) | Reference |

| 4-arylthiosemicarbazides (ortho-methoxy derivative) | C. albicans | 25 | |

| 4-arylthiosemicarbazides (ortho-methyl derivative) | C. albicans | 50 | |

| Novel thiosemicarbazone derivatives (5j and 5r) | C. glabrata (15 isolates) | 0.0625 - 4 | [1] |

| Quinoline-thiosemicarbazide hybrid (QST10) | C. albicans | 31.25 | [9] |

Antiviral Potential

The antiviral activity of thiosemicarbazones, derived from thiosemicarbazides, has been recognized for decades. Their mechanism of action can vary depending on the virus but often involves the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase. Some thiosemicarbazones have also been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2.

While extensive quantitative data for the antiviral activity of this compound derivatives is not yet available, the broader class of thiosemicarbazones has shown activity against a range of viruses, including Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus.[6] For instance, certain indole-based thiosemicarbazides exhibited EC50 values in the range of 0.4–2.1 μg/mL against Coxsackie B4 virus.[6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

A representative synthesis involves the reaction of dimethylthiocarbamoyl chloride with hydrazine monohydrate in ethanol at room temperature.[1]

Materials:

-

Dimethylthiocarbamoyl chloride

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

Dissolve dimethylthiocarbamoyl chloride in ethanol.

-

Add hydrazine monohydrate to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

Synthesis of Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT)

Materials:

-

This compound

-

Di-2-pyridylketone

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound in hot ethanol.

-

In a separate flask, dissolve di-2-pyridylketone in ethanol.

-

Add the this compound solution to the di-2-pyridylketone solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain Dp44mT.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

A typical workflow for an MTT assay.

Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration of the compound that inhibits visible growth.

Conclusion and Future Directions

This compound and its derivatives, particularly Dp44mT, represent a highly promising class of compounds with significant potential in medicinal chemistry. The extensive research into their anticancer properties has elucidated novel mechanisms of action that can be exploited for the development of new cancer therapeutics. Furthermore, the demonstrated antibacterial and antifungal activities of related thiosemicarbazones warrant further investigation into the potential of this compound derivatives as anti-infective agents.

Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives to establish more comprehensive structure-activity relationships.

-

Conducting in-depth mechanistic studies to identify the specific molecular targets of these compounds in various pathogens.

-

Evaluating the in vivo efficacy and safety profiles of the most promising candidates in relevant animal models.

-

Exploring the potential for combination therapies with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The versatility of the thiosemicarbazide scaffold, coupled with the potent biological activities observed in its derivatives, ensures that this area will remain a fertile ground for drug discovery and development for years to come.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 8. Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4-Dimethyl-3-thiosemicarbazide Derivatives: A Comprehensive Technical Guide on Their Synthesis and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,4-dimethyl-3-thiosemicarbazide represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of the antimicrobial and anticancer potential of these molecules. Detailed experimental protocols for key biological assays are provided, and quantitative activity data are summarized for comparative analysis. Furthermore, this guide illustrates the key mechanistic pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their therapeutic potential.

Introduction

Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, are characterized by the presence of a reactive N-N-C=S backbone. This structural motif imparts a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The this compound scaffold, in particular, has been a subject of significant interest due to the potential for substitution at the N1 position, allowing for the generation of diverse chemical libraries with varied biological profiles. These compounds are known to exert their biological effects through various mechanisms, including the chelation of essential metal ions, inhibition of crucial enzymes like ribonucleotide reductase, and the induction of programmed cell death (apoptosis). This guide aims to provide a comprehensive resource for researchers involved in the discovery and development of novel therapeutic agents based on the this compound core.

Synthesis of 4,4-Dimethyl-3-thiosemicarbazone Derivatives

The synthesis of 4,4-dimethyl-3-thiosemicarbazone derivatives is typically achieved through a straightforward condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is often catalyzed by a small amount of acid and is generally carried out in a suitable solvent such as ethanol.

A general synthetic scheme is presented below:

Caption: General workflow for the synthesis of 4,4-dimethyl-3-thiosemicarbazone derivatives.

Potential Biological Activities

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the chelation of metal ions essential for microbial growth and the inhibition of key enzymes.

Table 1: Antimicrobial Activity of Selected 4,4-Dimethyl-3-thiosemicarbazone Derivatives (MIC Values in µg/mL)

| Compound ID | Derivative | S. aureus | E. coli | C. albicans | Reference |

| 1 | Salicylaldehyde-4,4-dimethyl-3-thiosemicarbazone | Moderate Activity | Moderate Activity | Not Reported | [1] |

| 2 | 5-Bromo-salicylaldehyde-4,4-dimethyl-3-thiosemicarbazone | Moderate Activity | Moderate Activity | Not Reported | [1] |

| 3 | 5-Nitro-salicylaldehyde-4,4-dimethyl-3-thiosemicarbazone | Moderate Activity | Moderate Activity | Not Reported | [1] |

| 4 | 3,5-Dichloro-salicylaldehyde-4,4-dimethyl-3-thiosemicarbazone | Moderate Activity | Moderate Activity | Not Reported | [1] |

Note: "Moderate Activity" indicates that the compounds displayed inhibitory effects, but specific MIC values were not provided in the cited source. Further studies are required to quantify the exact minimum inhibitory concentrations.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiosemicarbazone derivatives. These compounds have been shown to be potent inhibitors of cancer cell proliferation and inducers of apoptosis. One notable example is Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), which has demonstrated potent and selective antitumor activity.[2] The anticancer mechanism is often linked to the depletion of intracellular iron pools, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest and apoptosis.[3]

Table 2: Anticancer Activity of Selected 4,4-Dimethyl-3-thiosemicarbazone Derivatives (IC50 Values)

| Compound ID | Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dp44mT | Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone | K562 | Chronic Myelogenous Leukemia | 0.048 ± 0.009 | [2] |

| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.060 ± 0.012 | [2] | ||

| DM(tsc)T | (3-formyl-4-hydroxyphenyl)methyltriphenylphosphonium 4,4-dimethyl-3-thiosemicarbazone | PC-3 | Prostate Cancer | 2.64 ± 0.33 | [4] |

| FA4 | Spiro[isobenzofuran-1,4'-piperidine]-based thiosemicarbazone | PANC-1 | Pancreatic Cancer | Low µM range | [5] |

| BxPC-3 | Pancreatic Cancer | Low µM range | [5] | ||

| MiaPaCa2 | Pancreatic Cancer | Low µM range | [5] |

Experimental Protocols

General Synthesis of 4,4-Dimethyl-3-thiosemicarbazone Derivatives

-

Dissolve this compound (1 equivalent) in absolute ethanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pure thiosemicarbazone derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the same concentration of the solvent).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Mechanistic Insights and Signaling Pathways

The anticancer activity of 4,4-dimethyl-3-thiosemicarbazone derivatives often involves the induction of apoptosis. A key mechanism is the chelation of intracellular iron, which leads to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition causes cell cycle arrest, typically at the G1/S phase, and triggers the intrinsic (mitochondrial) pathway of apoptosis.[3][4]

Caption: Proposed mechanism of apoptosis induction by 4,4-dimethyl-3-thiosemicarbazone derivatives.

Experimental and Drug Development Workflow

The process of discovering and developing new therapeutic agents from this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical development of this compound derivatives.

Conclusion

Derivatives of this compound continue to be a fertile ground for the discovery of novel antimicrobial and anticancer agents. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further drug development efforts. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, serving as a valuable resource for researchers in the field. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced efficacy and reduced toxicity, and exploring their potential in in vivo models to translate the promising in vitro findings into tangible therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of 4,4-Dimethyl-3-thiosemicarbazide: A Technical Guide for Organic Chemists

Introduction

4,4-Dimethyl-3-thiosemicarbazide is a valuable and versatile precursor in organic synthesis, primarily utilized in the construction of a wide array of heterocyclic compounds. Its unique structural features, possessing both a nucleophilic hydrazine (B178648) moiety and a thiourea (B124793) backbone, allow for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the role of this compound and its parent compound, thiosemicarbazide (B42300), as building blocks for the synthesis of thiosemicarbazones and various nitrogen- and sulfur-containing heterocycles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its reaction with carbonyl compounds to form 4,4-dimethyl-3-thiosemicarbazones. These intermediates are stable, often crystalline, solids that can be readily isolated and characterized. More importantly, they serve as versatile synthons for the construction of more complex heterocyclic systems.

The general reaction scheme involves the condensation of this compound with an aldehyde or ketone, typically under acidic catalysis, to yield the corresponding thiosemicarbazone. This reaction is a cornerstone of its synthetic utility.

Caption: General synthesis workflow starting from this compound.

Subsequent cyclization reactions of the resulting thiosemicarbazones with various reagents lead to the formation of five- and six-membered heterocyclic rings with diverse biological activities.

Synthesis of Thiosemicarbazones

The condensation of thiosemicarbazide or its derivatives with aldehydes and ketones is a fundamental reaction for creating a diverse library of thiosemicarbazones. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1]

Experimental Protocol: General Synthesis of Thiosemicarbazones

A mixture of an aromatic aldehyde (0.01 mole) and thiosemicarbazide (0.01 mole) in 20 mL of ethanol (B145695), with the addition of four drops of glacial acetic acid, is heated under reflux for 5 hours.[2] The reaction mixture is then cooled to room temperature. The resulting solid product is filtered, dried, and purified by recrystallization from ethanol.[2]

For the synthesis using substituted thiosemicarbazides, a solution of the substituted thiosemicarbazide (1.0 mmol) in 30 mL of methanol (B129727) is prepared in a round-bottom flask. To this magnetically stirred solution, a solution of the benzaldehyde (B42025) derivative (1 mmol) is added at room temperature. The mixture is stirred for 24 hours. Upon completion of the reaction, the precipitated product is filtered, washed with 20 mL of methanol, and dried at room temperature.[3]

Quantitative Data: Synthesis of Thiosemicarbazone Derivatives

The following table summarizes the yields and melting points of various thiosemicarbazone derivatives synthesized from thiosemicarbazide and different carbonyl compounds.

| Aldehyde/Ketone Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)hydrazine-1-carbothioamide | 30 | 185-186 (dec.) | [3] |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide | 13 | 207-208 (dec.) | [3] |

| 4-Bromobenzaldehyde | 2-(4-Bromobenzylidene)-N-phenylhydrazine-1-carbothioamide | 55 | 190-191 (dec.) | [3] |

| 4-Methylbenzaldehyde | N-Phenyl-2-(4-methylbenzylidene)hydrazine-1-carbothioamide | 72 | 199-201 (dec.) | [3] |

Synthesis of Thiazolidin-4-ones

Thiosemicarbazones are excellent precursors for the synthesis of 4-thiazolidinone (B1220212) derivatives. This is typically achieved through a cyclocondensation reaction with α-haloacetic acids or their esters. 4-Thiazolidinones are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[4]

Experimental Protocol: Synthesis of 4-Thiazolidinone Derivatives

A mixture of a thiosemicarbazone derivative (0.01 mole), chloroacetic acid (0.01 mole), and anhydrous sodium acetate (B1210297) (0.01 mole) in 20 mL of glacial acetic acid is heated under reflux with continuous stirring for 8 hours.[2] After cooling, the reaction mixture is poured into ice-cold water. The separated solid is filtered, washed with water, dried, and recrystallized from absolute ethanol to yield the final 4-thiazolidinone product.[2]

Caption: Synthesis of 4-Thiazolidinones from Thiosemicarbazones.

Quantitative Data: Synthesis of 4-Thiazolidinone Derivatives

| Thiosemicarbazone Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Benzylidenehydrazine-1-carbothioamide | 2-(Benzylidenehydrazono)thiazolidin-4-one | 80 | 220 | [5] |

| 2-(4-Methoxybenzylidene)hydrazine-1-carbothioamide | 2-((4-Methoxybenzylidene)hydrazono)thiazolidin-4-one | 84 | 240 | [5] |

Synthesis of 1,3,4-Thiadiazoles

Another important application of thiosemicarbazides is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. These compounds can be prepared through the cyclization of thiosemicarbazide itself or its derivatives under various reaction conditions. For instance, heating thiosemicarbazide with carbon disulfide in the presence of a base like anhydrous sodium carbonate in ethanol leads to the formation of 5-amino-1,3,4-thiadiazole-2-thiol.[2]

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

To a suspension of thiosemicarbazide (0.02 mole, 1.82 g) in 15 mL of ethanol, anhydrous sodium carbonate (0.02 mole, 2.12 g) and 3 mL of carbon disulfide are added. The mixture is warmed with stirring under reflux for 1 hour, followed by heating on a steam bath for 4 hours.[2] Most of the solvent is then removed, and the residue is dissolved in ice-water and acidified with concentrated hydrochloric acid to precipitate the product.[2]

Other Heterocyclic Systems

The synthetic utility of this compound and its analogs extends to the preparation of other heterocyclic systems, such as 1,3-oxazepine-4,7-diones through reaction with phthalic anhydride (B1165640).[2]

Experimental Protocol: Synthesis of 1,3-Oxazepine-4,7-dione Derivatives

A mixture of a thiosemicarbazone derivative (0.0025 mole) and phthalic anhydride (0.0025 mole) in 20 mL of dry benzene (B151609) is refluxed with stirring on a water bath at 75 °C for 12-14 hours.[2]

Conclusion

This compound and its parent compound, thiosemicarbazide, are indispensable precursors in the field of organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thiosemicarbazones and their subsequent cyclization into a variety of heterocyclic scaffolds, such as thiazolidinones and thiadiazoles, underscore their importance. The continued exploration of the reactivity of these precursors is expected to lead to the discovery of novel molecular entities with significant potential in medicinal chemistry and materials science.

References

- 1. Item - Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones [article.sapub.org]

- 5. mdpi.com [mdpi.com]

Theoretical Insights into 4,4-Dimethyl-3-thiosemicarbazide and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on 4,4-Dimethyl-3-thiosemicarbazide and its analogs, a class of compounds demonstrating significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to facilitate further research and development in this promising field.

Core Theoretical Data Summary

Theoretical studies, primarily employing Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the structural, electronic, and biological properties of this compound derivatives. These computational approaches provide valuable insights into the molecule's reactivity, stability, and potential interactions with biological targets.

Quantum Chemical Parameters

Quantum chemical calculations offer a quantitative understanding of the electronic properties of these molecules. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with global reactivity descriptors, are crucial for predicting their chemical behavior and biological activity.

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) | Hardness (η) | Electrophilicity Index (ω) | Reference |

| Salicylaldehyde thiosemicarbazones derived from this compound | Not specified | Not specified | Not specified | Calculated | Calculated | Calculated | [1][2] |

| (E)-2-(2,4-dihydroxybenzylidene)thiosemicarbazone | - | - | 2.57 | - | - | - | [3] |

| (E)-2-[(1H-indol-3-yl)methylene]thio-semicarbazone | - | - | 2.45 | - | - | - | [3] |

Note: Specific values for each analog were not consistently available across the reviewed literature. The table indicates where calculations were performed.

Molecular Docking and Binding Affinity

Molecular docking studies have been employed to predict the binding modes and affinities of this compound analogs with various biological targets. These studies are pivotal in identifying potential mechanisms of action and guiding the design of more potent inhibitors.

| Analog | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |

| Salicylaldehyde thiosemicarbazones derived from this compound | Main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) | -7.86 to -9.92 | 1.360–5.820 | [2] |

| Thiosemicarbazone-indole derivatives | Androgen receptor (PDB ID: 5T8E) | -8.5 to -8.8 | Not specified | [4] |

| (E)-2-(2,4-dihydroxybenzylidene)thiosemicarbazone | HMGCS2 (PDB ID: 2WYA) | -6.7 | Not specified | [3] |

| (E)-2-[(1H-indol-3-yl)methylene]thio-semicarbazone | HMGCS2 (PDB ID: 2WYA) | -7.3 | Not specified | [3] |

Experimental and Computational Protocols

This section details the generalized methodologies for the synthesis, characterization, and theoretical analysis of this compound and its analogs, based on protocols described in the scientific literature.

Synthesis of this compound Analogs (General Procedure)

The synthesis of thiosemicarbazone analogs typically involves a condensation reaction between this compound and a suitable aldehyde or ketone.

-

Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol.

-

Catalysis: Add a few drops of a catalyst, commonly glacial acetic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol, sodium bisulfite solution) and recrystallize from an appropriate solvent to obtain the pure thiosemicarbazone analog.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations are performed to determine the optimized geometry and electronic properties of the molecules.

-

Structure Drawing: Draw the 2D structure of the thiosemicarbazone analog using a chemical drawing software and convert it to a 3D structure.

-

Geometry Optimization: Perform geometry optimization using a quantum chemistry software package (e.g., Gaussian). A common level of theory used is B3LYP with a basis set such as 6-311++G(d,p).

-

Frequency Calculation: Conduct frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate various quantum chemical parameters, including HOMO and LUMO energies, chemical potential (μ), hardness (η), and the electrophilicity index (ω).

-

Analysis: Analyze the calculated parameters to gain insights into the molecule's reactivity, stability, and potential for biological activity.

Molecular Docking Protocol

Molecular docking simulations are used to predict the binding interactions between the synthesized compounds and a target protein.

-

Ligand Preparation: Prepare the 3D structure of the thiosemicarbazone analog. This may involve energy minimization using a suitable force field.

-

Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify and define the active site of the protein for docking.

-

Docking Simulation: Use a docking program (e.g., AutoDock, PyRx) to perform the docking calculations. The program will generate multiple possible binding poses of the ligand in the receptor's active site.

-

Pose Analysis and Scoring: Analyze the generated poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Visualize the best-ranked docking pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

-

Dataset Preparation: Compile a dataset of thiosemicarbazone analogs with their corresponding experimentally determined biological activities (e.g., IC50 values).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR) or genetic function algorithms, to build a QSAR model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques. Key statistical parameters to assess include the coefficient of determination (R²), the cross-validated R² (Q²), and the standard deviation.

-

Interpretation and Application: Interpret the developed QSAR model to understand which molecular properties are most influential for the observed biological activity. The model can then be used to predict the activity of new, unsynthesized analogs.

Visualizing Key Processes and Pathways

The following diagrams, created using the DOT language, illustrate important workflows and biological mechanisms related to the study of this compound and its analogs.

Caption: General workflow for the synthesis of thiosemicarbazone analogs.

Caption: A typical workflow for the theoretical analysis of thiosemicarbazone analogs.

Caption: Dual mechanism of Dp44mT in overcoming prosurvival autophagy.[5]

Concluding Remarks

The theoretical studies on this compound and its analogs have provided a robust framework for understanding their chemical properties and biological potential. The integration of computational methods like DFT, molecular docking, and QSAR analysis has proven to be a powerful strategy in the rational design of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds. The elucidated mechanisms of action, particularly the unique dual effect on autophagy by compounds like Dp44mT, open new avenues for the development of targeted cancer therapies. Continued interdisciplinary research, combining theoretical predictions with experimental validation, will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Dimethyl-3-thiosemicarbazide

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 4,4-Dimethyl-3-thiosemicarbazide. This compound serves as a crucial building block in the development of various pharmaceutical agents and functional materials. The protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis, purification, and characterization of the target molecule. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction